N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-19(18-12-24-16-5-1-2-6-17(16)25-18)20-11-13(14-7-3-9-22-14)15-8-4-10-23-15/h1-10,13,18H,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIFPOJGRXSGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-yl ethylamine intermediate, which is then reacted with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under amide coupling conditions. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process.
Chemical Reactions Analysis
Core Scaffold Construction
The 2,3-dihydrobenzo[b] dioxine-2-carboxamide scaffold is typically synthesized via:
-
Alkylation-Cyclization :
Reaction of dihydroxybenzoic acid derivatives with dibromoethane under basic conditions (e.g., K₂CO₃), followed by hydrolysis and amidation (Scheme 1, ).
Example:
Methyl 2,3-dihydroxybenzoate → alkylation → cyclized ester → hydrolysis → amide formation . -
Mixed-Anhydride Method :
Carboxylic acids (e.g., 2,3-dihydrobenzoic acid) are activated with isobutyl chloroformate and N-methylmorpholine, followed by ammonia treatment to yield carboxamides .
Amide Group
-
Hydrolysis :
Likely under acidic (HCl/H₂O) or basic (LiOH/THF) conditions to regenerate the carboxylic acid.
Example:
Benzodioxine-carboxamide → LiOH → carboxylic acid . -
N-Alkylation :
Reacts with alkyl halides (e.g., allyl bromide) in the presence of K₂CO₃ .
Furan Substituents
-
Electrophilic Substitution :
Furan rings undergo nitration, halogenation, or Friedel-Crafts acylation at the α-position.
Example:
Bromination of 2,3-dihydrobenzofuran-7-carboxamide with Br₂/AcOH . -
Oxidative Ring-Opening :
Possible with strong oxidants (e.g., MnO₂) to form diketones.
Ether Linkages (Benzodioxine Core)
-
Acid-Catalyzed Cleavage :
Susceptible to HBr/AcOH, yielding dihydroxy intermediates . -
Reductive Ring-Opening :
Fe/AcOH reduces the dioxane ring to a diol .
Stability and Functionalization Challenges
Scientific Research Applications
Chemistry
N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a valuable building block in organic synthesis. Its structural uniqueness allows for the development of new materials and complex molecules that can be utilized in various chemical applications.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial activity against pathogens such as E. coli and S. aureus. The antimicrobial efficacy was assessed using the well diffusion method, yielding notable inhibition zones .
- Anticancer Activity : The compound has been investigated for its anticancer properties. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), demonstrating its potential therapeutic effects .
Medicine
Due to its structural features, this compound is being explored as a potential therapeutic agent. Its interaction with biological macromolecules may inhibit enzymes or modulate receptor activity, making it a candidate for drug development targeting various diseases .
Industry
In industrial applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique structure can enhance the performance of materials used in electronics and photonics .
Anticancer Activity Study
A comparative study evaluated the anticancer activity of this compound derivatives against HepG2 cell lines:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Compound A | HepG2 | 33.29 |
| Compound B | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate promising anticancer potential compared to established treatments like doxorubicin .
Antimicrobial Efficacy Study
The antimicrobial efficacy was assessed using various strains:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | E. coli | 10.5 | 280 |
| Compound B | S. aureus | 13 | 265 |
This data suggests that derivatives of this compound could be viable candidates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The furan and dioxine moieties can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of Benzodioxine Carboxamides
The provided evidence highlights several benzodioxine carboxamide derivatives with distinct substituents and bioactivities. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Observations :
These substituents likely influence solubility and target affinity. The pyrazole and dimethylaminoethoxy groups in the ROCK2 inhibitor () suggest tailored kinase-binding properties, whereas the di(furan-2-yl)ethyl group may favor interactions with hydrophobic pockets or furan-recognizing enzymes.
Pharmacological Applications: The lignanamide analog () demonstrated in vitro anticancer activity among 33 tested compounds, highlighting the benzodioxine scaffold’s versatility in drug discovery.
Synthetic Accessibility :
- and describe synthetic routes for benzodioxine carboxamides using HATU-mediated couplings in DMF , suggesting that the target compound could be synthesized via similar methodologies. However, the di(furan-2-yl)ethyl substituent may require specialized furan-containing precursors.
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
Critical Insights :
- The di(furan-2-yl)ethyl group may reduce aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl or methoxy groups).
- Furans are prone to oxidative metabolism, which could limit the target compound’s bioavailability compared to the more stable lignanamide ().
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that combines furan and dioxine moieties. This unique structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Synthesis
The compound features a dihydrobenzo[b][1,4]dioxine core substituted with a N-(2,2-di(furan-2-yl)ethyl) group. The synthesis typically involves multi-step organic reactions, including the formation of the furan-2-yl ethylamine intermediate and subsequent amide coupling with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using reagents like EDCI and DMAP in dichloromethane .
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of benzodioxin have shown promising results against various cancer cell lines . The mechanism of action may involve interference with cellular pathways crucial for cancer cell survival and proliferation.
The proposed mechanisms include:
- Inhibition of Kinases : Compounds related to this compound may inhibit specific kinases involved in cell cycle regulation .
- Induction of Apoptosis : Similar compounds have been noted to induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Recent case studies have explored the efficacy of this compound in various biological assays:
-
Cell Viability Assays : In vitro studies using MTS assays on leukemia cell lines indicated that the compound significantly reduced cell viability at concentrations above 10 µM .
Compound Concentration (µM) Cell Viability (%) 0 100 5 80 10 50 20 30 - In Vivo Studies : Animal models treated with similar dioxin derivatives showed reduced tumor growth rates compared to control groups .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics is crucial for determining the therapeutic potential of this compound. Studies suggest moderate absorption and a half-life suitable for therapeutic use. However, toxicity profiles need thorough investigation as some furan derivatives have been associated with hepatotoxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : Synthesis typically involves amide coupling between the benzodioxine carboxylic acid derivative and the di(furan-2-yl)ethylamine. Key steps include using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMT/NMM/TsO− under microwave-assisted conditions to enhance reaction efficiency. Solvents like DMF or dichloromethane (DCM) are commonly employed, and palladium-based catalysts may facilitate cross-coupling reactions for heterocyclic ring formation. Critical parameters include reaction temperature (e.g., 120°C for 18 hours) and stoichiometric ratios to maximize yield .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming molecular structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups such as the amide carbonyl (C=O) and furan rings. Mass spectrometry (MS) verifies molecular weight, while high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) assesses purity. X-ray crystallography may resolve stereochemistry in crystalline forms .
Q. Which in vitro assays are recommended for initial evaluation of biological activity?
- Methodological Answer : For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs). Anticancer potential can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Enzyme inhibition studies (e.g., fluorescence-based assays for histone deacetylases or topoisomerases) should include positive controls and dose-response curves to establish potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous benzodioxine-furan carboxamides?
- Methodological Answer : Perform systematic structure-activity relationship (SAR) studies by varying substituents on the benzodioxine and furan moieties. Use standardized in vitro assays (e.g., enzyme inhibition under consistent pH and temperature) to minimize variability. Pair experimental data with computational models (e.g., QSAR or molecular docking) to correlate structural features with activity. Cross-validate findings through independent replication studies .
Q. What computational strategies predict the pharmacokinetic properties and target interactions of this compound?
- Methodological Answer : Employ molecular docking tools (e.g., AutoDock Vina, Glide) to screen against target libraries (kinases, GPCRs). Molecular dynamics (MD) simulations assess binding stability over time. Quantitative structure-activity relationship (QSAR) models based on PubChem descriptors (e.g., logP, polar surface area) predict absorption, distribution, metabolism, and excretion (ADME). Tools like SwissADME estimate blood-brain barrier permeability and metabolic pathways .
Q. How to design derivatives to enhance blood-brain barrier (BBB) penetration for neurological applications?
- Methodological Answer : Optimize molecular weight (<500 Da) and logP (2–3) to improve BBB permeability. Introduce hydrogen bond donors/acceptors strategically to balance solubility and lipophilicity. Fluorine or methyl groups can enhance metabolic stability. Use in silico predictors (e.g., BBB score) to prioritize derivatives for synthesis. Validate with in vitro BBB models (e.g., PAMPA-BBB assay) .
Q. What mechanistic approaches elucidate the compound's interaction with apoptosis pathways?
- Methodological Answer : Conduct gene expression profiling (qRT-PCR, RNA-seq) to quantify apoptosis markers (e.g., Bcl-2, Bax). Western blotting detects caspase-3/7 activation. Flow cytometry with Annexin V/PI staining quantifies apoptotic cells. Combine with siRNA knockdown of suspected targets (e.g., p53) to confirm pathway involvement .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?
- Methodological Answer : Re-validate computational models with updated compound libraries and refine force field parameters in docking simulations. Experimentally test false-positive predictions using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Adjust QSAR models by incorporating 3D molecular descriptors or quantum mechanical calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
